![molecular formula C7H3BrN4 B1510340 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile CAS No. 1168106-92-0](/img/structure/B1510340.png)
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Overview
Description
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a chemical compound with the CAS Number: 175791-49-8. It has a molecular weight of 198.02 and its IUPAC name is 5-bromo-7H-pyrrolo[2,3-d]pyrimidine .
Synthesis Analysis
The synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives, including this compound, has been explored in various studies. For instance, one study developed a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors . Another study reported the synthesis of pyrrolo[2,3-d]pyrimidine-5-carbonitrile-derivative .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies. For example, one study performed a docking study to elucidate the possible binding modes of a compound similar to this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (198.02) and its IUPAC name (5-bromo-7H-pyrrolo[2,3-d]pyrimidine). It is a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications
Synthesis of Novel Derivatives
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile serves as a key precursor in the synthesis of various heterocyclic compounds. For instance, its reaction with methylhydrazine in chloroform has been reported to yield pyrimido[4,5-e][1,3,4] thiadiazine derivatives. These derivatives have been further modified to obtain 7-amino derivatives through reactions with secondary amines, indicating the compound's versatility in the synthesis of complex molecular architectures (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Antiviral Activity
The compound has been utilized in the synthesis of non-nucleoside analogs of toyocamycin and sangivamycin, demonstrating significant influence on antiviral activity. Research shows that derivatives of this compound exhibit activity against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1). These studies highlight the potential of such derivatives in the development of new antiviral agents (Renau, Wotring, Drach, & Townsend, 1996).
Antiproliferative Agents
Furthermore, novel benzyloxyphenyl pyrimidine-5-carbonitrile derivatives synthesized from this compound have shown potential as apoptotic antiproliferative agents. These compounds exhibit significant cytotoxicity against various cancer cell lines, including human lung adenocarcinoma, liver cancer, and breast cancer cell lines. The research suggests these derivatives could act through the p53 pathway, indicating their potential use in cancer therapy (Al‐Mahmoudy et al., 2021).
Antibacterial Evaluation
The compound also serves as a starting point for synthesizing derivatives with antibacterial properties. For example, thiazolo[4,5-d]pyrimidines synthesized from this compound have been subjected to antibacterial evaluations, showcasing the broad applicability of this compound in developing new antibacterial agents (Rahimizadeh et al., 2011).
Safety and Hazards
The safety information for 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation. Precautionary measures include avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Future Directions
Mechanism of Action
Target of Action
The primary target of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is one of the PAKs most closely associated with cancer .
Mode of Action
this compound acts as a competitive inhibitor of PAK4 . The compound has strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolo[2,3-d]pyrimidine derivatives can interact with various enzymes and proteins
Molecular Mechanism
It is known that pyrrolo[2,3-d]pyrimidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile require further study.
properties
IUPAC Name |
5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN4/c8-4-2-10-7-6(4)5(1-9)11-3-12-7/h2-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKMGFPWWHXGGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739189 | |
Record name | 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1168106-92-0 | |
Record name | 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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